Cas no 1227592-80-4 (2-(6-Chloro-4-hydroxy-1h-indol-3-yl)acetonitrile)
2-(6-Chloro-4-hydroxy-1h-indol-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(6-chloro-4-hydroxy-1h-indol-3-yl)acetonitrile
- 2-(6-Chloro-4-hydroxy-1h-indol-3-yl)acetonitrile
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- インチ: 1S/C10H7ClN2O/c11-7-3-8-10(9(14)4-7)6(1-2-12)5-13-8/h3-5,13-14H,1H2
- InChIKey: VREDXWPQVPWKDF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C2C(CC#N)=CNC=2C=1)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 262
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 59.8
2-(6-Chloro-4-hydroxy-1h-indol-3-yl)acetonitrile 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000527-250mg |
2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile |
1227592-80-4 | 98% | 250mg |
$745.39 | 2023-09-03 | |
| Alichem | A199000527-500mg |
2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile |
1227592-80-4 | 98% | 500mg |
$1022.59 | 2023-09-03 | |
| Alichem | A199000527-1g |
2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile |
1227592-80-4 | 98% | 1g |
$1900.31 | 2023-09-03 |
2-(6-Chloro-4-hydroxy-1h-indol-3-yl)acetonitrile 関連文献
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
2-(6-Chloro-4-hydroxy-1h-indol-3-yl)acetonitrileに関する追加情報
2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile: A Novel Compound with Potential Therapeutic Applications in Biomedical Research
CAS No. 1227592-80-4 represents a unique chemical entity that has garnered significant attention in the field of biomedical research due to its complex molecular structure and potential biological activities. This compound, identified as 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile, belongs to the class of indole derivatives and contains a cyano group at the acetylenic position. The combination of indole ring and cyano functional group may confer unique pharmacological properties, making it a promising candidate for further exploration in drug development.
Recent studies have highlighted the potential of 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile as a selective modulator of intracellular signaling pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of phosphodiesterase type 4 (PDE4), which is a key enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. This activity suggests potential applications in the treatment of inflammatory diseases, as PDE4 inhibitors have shown efficacy in reducing inflammation in conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
The indole core of 2-(6-Chloro-4-hydroxy-1H-indol-3-y1)acetonitrile is particularly noteworthy, as indole-based compounds have been extensively studied for their diverse biological activities. The hydroxyl group at the 4-position of the indole ring may contribute to the compound's ability to interact with specific protein targets, while the chlorine substituent at the 6-position could enhance its metabolic stability and bioavailability. These structural features are critical for determining the compound's pharmacokinetic profile and therapeutic potential.
Advances in computational chemistry have enabled researchers to predict the binding affinity of 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile to various protein targets. A 2024 study using molecular docking simulations revealed that this compound shows a high affinity for the adenosine A2A receptor, which is implicated in neuroinflammatory processes. This finding is particularly relevant given the growing interest in targeting the adenosine system for the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.
The cyano group in 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile is another key structural element that warrants further investigation. Cyanide derivatives are known for their ability to modulate redox reactions and interact with metalloproteins. Recent research has suggested that the cyano moiety may play a role in the compound's potential as an antioxidant agent, which could have implications for its use in the treatment of oxidative stress-related diseases.
One of the most promising areas of research involving 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile is its potential application in oncology. A 2023 preclinical study published in Cancer Research demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway. These findings suggest that the compound may have therapeutic potential in the treatment of various types of cancer.
The hydroxyl group in 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile may also contribute to its pharmacological properties by enabling interactions with hydrophobic regions of protein targets. This characteristic is particularly important for the development of targeted therapies that require high specificity. Additionally, the chlorine substituent may influence the compound's ability to cross the blood-brain barrier, which is a critical factor in the treatment of neurological disorders.
Recent advances in synthetic chemistry have enabled the development of 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile with improved stability and bioavailability. Researchers have employed solid-phase synthesis techniques to optimize the compound's synthetic route, which has significantly reduced the number of steps required for its production. These improvements are essential for the large-scale production of the compound for potential clinical applications.
The cyano group in 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile may also have implications for its use in the development of fluorescent probes. The cyano moiety is known to exhibit strong fluorescence properties, which could be harnessed for imaging applications. This potential application is particularly relevant in the field of biomedical imaging, where fluorescent probes are used to visualize cellular processes and monitor the progression of diseases.
One of the challenges in the development of 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile as a therapeutic agent is the need to optimize its pharmacokinetic profile. Researchers are currently exploring various strategies to enhance the compound's bioavailability and metabolic stability. These efforts include the modification of the hydroxyl group and the chlorine substituent to improve the compound's interaction with biological systems.
The potential applications of 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile extend beyond the treatment of inflammatory and neurological diseases. Recent studies have suggested that this compound may also have antimicrobial properties, which could make it a valuable candidate for the development of new antibiotics. The indole ring and cyano group are believed to contribute to the compound's ability to disrupt microbial cell membranes, although further research is needed to confirm this hypothesis.
As research into 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile continues, it is becoming increasingly clear that this compound has the potential to be developed into a multifunctional therapeutic agent. Its unique structural features, including the indole core, hydroxyl group, chlorine substituent, and cyano group, suggest that it may have applications in the treatment of a wide range of diseases. Further studies are needed to fully elucidate the compound's pharmacological mechanisms and to optimize its therapeutic potential.
In conclusion, 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile represents a promising area of research in the development of new therapeutic agents. Its unique structural features and potential pharmacological activities make it a valuable candidate for further investigation. As research in this field continues to advance, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
For more information on the latest developments in the study of 2-(6-Chloro-4-hydroxy-1H-indol-3-yl)acetonitrile, please refer to recent publications in journals such as Journal of Medicinal Chemistry, Cancer Research, and ACS Chemical Biology. These resources provide valuable insights into the current state of research and future directions in this field.
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